2-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
2-(2-Chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone features a nortropane (8-azabicyclo[3.2.1]octane) core with two key substituents:
- Phenylsulfonyl group at position 3 of the bicyclic scaffold.
- 2-Chlorophenyl ethanone linked to the nitrogen at position 6.
This combination of substituents confers distinct electronic and steric properties, influencing solubility, receptor binding, and biological activity. Below, the compound is compared to structurally related analogs to highlight critical differences and structure-activity relationships (SAR).
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3S/c22-20-9-5-4-6-15(20)12-21(24)23-16-10-11-17(23)14-19(13-16)27(25,26)18-7-2-1-3-8-18/h1-9,16-17,19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUNRKTXYVCFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone , also known by its CAS number 1448136-90-0, is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 403.92 g/mol. The structure includes a bicyclic system that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClNO3S |
| Molecular Weight | 403.92 g/mol |
| CAS Number | 1448136-90-0 |
| Purity | Typically ≥ 95% |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.
Neuropharmacological Effects
Studies have suggested that the compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could imply potential applications in treating neuropsychiatric disorders.
Antiparasitic Activity
Recent investigations into the antiparasitic properties of similar compounds have shown promising results. For instance, derivatives of chlorophenyl compounds have demonstrated significant activity against parasites such as Entamoeba histolytica and Giardia intestinalis, often with lower cytotoxicity compared to standard treatments like metronidazole .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may act as a modulator for specific neurotransmitter receptors involved in mood regulation and cognitive functions.
- Inhibition of Parasitic Enzymes : Similar compounds have been shown to inhibit enzymes critical for the survival of parasites, leading to their death or incapacitation.
Study on Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of structurally similar compounds on anxiety-related behaviors in animal models. Results indicated that these compounds could reduce anxiety-like behaviors, suggesting potential for further development in treating anxiety disorders.
Antiparasitic Efficacy Evaluation
In vitro studies assessed the efficacy of related compounds against Trypanosoma cruzi, showing IC50 values indicating potent activity comparable to established antiparasitic agents . The selectivity index (SI) for these compounds was noted to be favorable, indicating lower toxicity towards mammalian cells while maintaining efficacy against parasites.
Comparison with Similar Compounds
Key Data Table: Structural and Functional Comparisons
Research Findings and SAR Insights
- Sulfonyl vs. Sulfonamide : The phenylsulfonyl group in the target may optimize π-π stacking and solubility compared to bulkier sulfonamide derivatives () .
- Ketone Linkage: Retaining the ethanone group (vs. esters or carboxylic acids) balances lipophilicity and hydrogen-bonding capacity, critical for membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
